molecular formula C8H5ClO2 B177630 6-Chloro-3H-isobenzofuran-1-one CAS No. 19641-29-3

6-Chloro-3H-isobenzofuran-1-one

Cat. No.: B177630
CAS No.: 19641-29-3
M. Wt: 168.57 g/mol
InChI Key: NUAVXUHBPNMQEV-UHFFFAOYSA-N
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Description

6-Chloro-3H-isobenzofuran-1-one is a chemical compound with the molecular formula C8H5ClO2 and a molecular weight of 168.58. It is a derivative of isobenzofuran, characterized by the presence of a chlorine atom at the 6th position of the benzofuran ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3H-isobenzofuran-1-one typically involves the chlorination of isobenzofuran-1-one. One common method is the Friedel-Crafts acylation reaction, where isobenzofuran-1-one is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the 6th position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

6-Chloro-3H-isobenzofuran-1-one is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3H-isobenzofuran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 6th position enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isobenzofuran-1-one: The parent compound without the chlorine atom.

    3-Hydroxyisobenzofuran-1-one: A hydroxylated derivative.

    6-Methoxy-3H-isobenzofuran-1-one: A methoxylated derivative.

Uniqueness

6-Chloro-3H-isobenzofuran-1-one is unique due to the presence of the chlorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-chlorinated counterparts. This makes it a valuable compound for specific applications where enhanced reactivity is desired.

Properties

IUPAC Name

6-chloro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAVXUHBPNMQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428313
Record name 6-CHLORO-3H-ISOBENZOFURAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19641-29-3
Record name 6-CHLORO-3H-ISOBENZOFURAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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